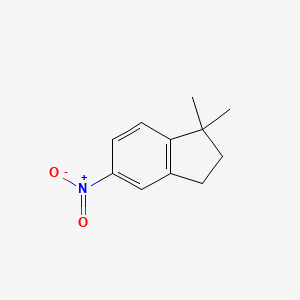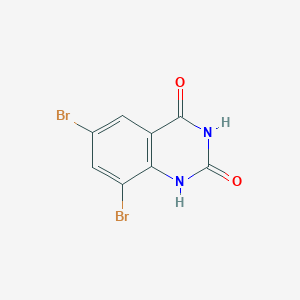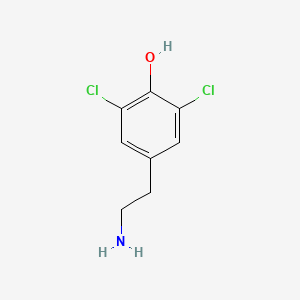
2-Pyridinecarboxamide, 5-bromo-N-(1,1-dimethylethyl)-
Übersicht
Beschreibung
“2-Pyridinecarboxamide, 5-bromo-N-(1,1-dimethylethyl)-” is a chemical compound with the IUPAC name 5-bromo-2-pyridinecarboxamide . It has a molecular weight of 201.02 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for the compound is 1S/C6H5BrN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties, such as melting point or solubility, were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential
A study investigated the role of Orexin-1 receptor mechanisms in compulsive food consumption, using a model of binge eating in female rats. The research involved the use of compounds related to "2-Pyridinecarboxamide, 5-bromo-N-(1,1-dimethylethyl)-" to examine their effects on binge eating behavior. This study suggests the importance of these compounds in understanding the neural systems that motivate and reinforce not only drug abuse but potentially also compulsive food intake, indicating a potential area for neuroprotective applications (Piccoli et al., 2012).
Antagonistic Properties
Research on propenyl carboxamide derivatives, including compounds structurally related to "2-Pyridinecarboxamide, 5-bromo-N-(1,1-dimethylethyl)-", has shown these substances to act as antagonists of platelet-activating factor (PAF). This property is significant for the development of treatments against conditions triggered by PAF, such as inflammatory diseases and thrombosis, highlighting the therapeutic potential of these compounds (Guthrie et al., 1989).
Pharmacokinetics and Drug Development
Another study focused on the determination of TA-0201, a novel orally active non-peptide endothelin antagonist, in rat plasma and tissues. The research involved analyzing the concentrations of TA-0201 and its metabolites, providing insights into the pharmacokinetics of such compounds. This information is crucial for the development of new drugs, particularly in understanding how they distribute within the body, their metabolic pathways, and how they can be optimized for therapeutic use (Ohashi et al., 1999).
Hepatobiliary Transport
Research on the hepatobiliary transport of TA-0201CA, the primary and pharmacologically active metabolite of TA-0201, aimed to clarify the transporters responsible for its movement into and out of liver cells. This study is significant for understanding drug-drug interactions and optimizing drug formulations for improved efficacy and reduced toxicity (Fukuda et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
5-bromo-N-tert-butylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-10(2,3)13-9(14)8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHMSFDZSULBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451387 | |
| Record name | 2-Pyridinecarboxamide, 5-bromo-N-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarboxamide, 5-bromo-N-(1,1-dimethylethyl)- | |
CAS RN |
647826-69-5 | |
| Record name | 2-Pyridinecarboxamide, 5-bromo-N-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

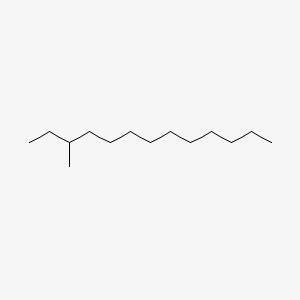

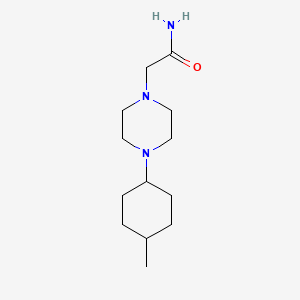


![4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B3055366.png)
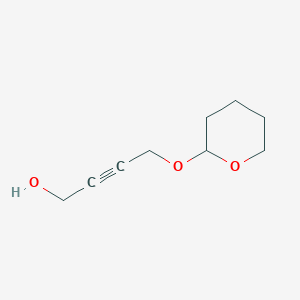

![Silane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B3055371.png)
